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Abstract: Oditrasertib (also known as SAR443820 and DNL788) is an orally active, brain-
penetrant small molecule designed as a selective, reversible inhibitor of Receptor-Interacting
Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a
key signaling node, regulating cellular pathways of inflammation, apoptosis, and necroptosis.[3]
[4] Initially developed for chronic inflammatory and neurodegenerative conditions such as
multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), Oditrasertib's mechanism is
centered on mitigating the pro-inflammatory and cell death-inducing activities of RIPK1.[1][5]
This technical guide provides an in-depth examination of Oditrasertib's effects on the
molecular signaling cascades of necroptosis and apoptosis, presents quantitative data on its
inhibitory action, and details the experimental protocols used to characterize its function.

The Central Role of RIPK1 in Cell Fate
Determination

RIPK1 is a multifaceted protein that can either promote cell survival and inflammation or trigger
programmed cell death through apoptosis or necroptosis, depending on the cellular context
and post-translational modifications. Upon stimulation by ligands such as Tumor Necrosis
Factor-alpha (TNFa), RIPK1 is recruited to the TNFR1 receptor, forming a membrane-bound
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complex known as Complex I. This complex can initiate the NF-kB signaling pathway, leading
to the transcription of pro-survival and pro-inflammatory genes.

However, under conditions where components of Complex | are deubiquitinated, or when
apoptosis is inhibited, RIPK1 can dissociate from the membrane and participate in the
formation of cytosolic death-inducing complexes. Its kinase activity is a crucial determinant of
the switch from survival signaling to cell death, particularly necroptosis.[4]
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Fig 1. RIPK1 as a central regulator of inflammation and cell death pathways.

Oditrasertib's Primary Effect: Inhibition of
Necroptosis Signaling
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Necroptosis is a form of regulated, pro-inflammatory cell death that is executed when apoptosis
is blocked. The kinase activity of RIPK1 is indispensable for this pathway.[4][6] Following death
receptor stimulation and under conditions of Caspase-8 inhibition, RIPK1 engages with RIPK3
via their RIP Homotypic Interaction Motif (RHIM) domains to form an amyloid-like signaling
complex called the necrosome.[7]

Within the necrosome, RIPK1's kinase activity leads to its autophosphorylation and the
subsequent phosphorylation and activation of RIPK3.[8] Activated RIPK3 then phosphorylates
the pseudokinase Mixed-Lineage Kinase Domain-Like (MLKL).[7][8] This phosphorylation event
induces a conformational change in MLKL, causing it to oligomerize and translocate to the
plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell
swelling and lysis.[8]

Oditrasertib directly intervenes in this cascade by binding to the ATP pocket of RIPK1,
inhibiting its kinase function. This prevents the initial autophosphorylation of RIPK1 and the
subsequent activation of RIPK3 and MLKL, effectively halting the necroptotic signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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